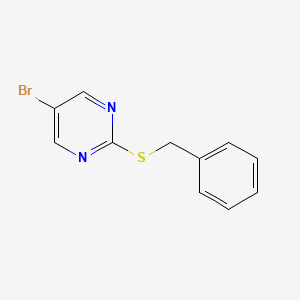

2-(Benzylthio)-5-bromopyrimidine

Description

2-(Benzylthio)-5-bromopyrimidine is a pyrimidine derivative featuring a benzylthio group at position 2 and a bromine atom at position 3. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science.

For instance, describes the synthesis of 2-(benzylthio)-6-oxo-1,6-dihydropyrimidines via a three-component reaction involving aromatic aldehydes, ethyl 2-cyanoacetate, and S-benzylisothiourea hydrochloride . Adapting this method, bromine could be introduced at position 5 using a brominated precursor or via post-synthetic modification. The electron-withdrawing nature of bromine may slightly reduce reaction yields compared to smaller halogens (e.g., Cl, F) due to steric effects, but confirms that bulky substituents are generally well-tolerated in such syntheses .

Properties

IUPAC Name |

2-benzylsulfanyl-5-bromopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2S/c12-10-6-13-11(14-7-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOANVAJTYXINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20607717 | |

| Record name | 2-(Benzylsulfanyl)-5-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79686-18-3 | |

| Record name | 2-(Benzylsulfanyl)-5-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-5-bromopyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with pyrimidine derivatives and benzyl halides.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for 2-(Benzylthio)-5-bromopyrimidine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-5-bromopyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the benzylthio group.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of various substituted pyrimidines.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dehalogenated or modified benzylthio derivatives.

Scientific Research Applications

2-(Benzylthio)-5-bromopyrimidine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anticancer and antimicrobial compounds.

Material Science: The compound is explored for its potential use in organic electronics and as a precursor for functional materials.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-5-bromopyrimidine involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function.

Pathways Involved: It may interfere with cellular signaling pathways, leading to effects such as apoptosis in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Structural and Electronic Effects

The properties of pyrimidine derivatives are highly dependent on substituent type and position. Below is a comparative analysis of 2-(Benzylthio)-5-bromopyrimidine with its analogs:

Table 1: Substituent Effects on Pyrimidine Derivatives

| Compound Name | Substituent (Position) | Electronic Effect | Reactivity Notes | Potential Applications |

|---|---|---|---|---|

| 2-(Benzylthio)-5-bromopyrimidine | Br (5), S-Bn (2) | Strong EWG | Susceptible to Suzuki coupling at C5 | Anticancer agents, agrochemicals |

| 2-(Benzylthio)-5-chloropyrimidine | Cl (5), S-Bn (2) | Moderate EWG | Faster nucleophilic substitution vs. Br | Drug intermediates |

| 2-(Benzyloxy)-5-bromopyrimidine | Br (5), O-Bn (2) | Moderate EWG | Lower lipophilicity vs. S-Bn analogs | Materials science |

| 2-(Benzylthio)-5-methylpyrimidine | CH₃ (5), S-Bn (2) | EWG (weak) | Stabilizes ring via hyperconjugation | Catalysis, ligands |

Key Observations :

- Bromine vs. Smaller Halogens : The bromine atom at position 5 enhances electrophilic substitution reactivity compared to chlorine or fluorine due to its polarizability. However, its larger size may slow reaction kinetics in some cases .

- Benzylthio (S-Bn) vs.

- Electron-Withdrawing vs. Electron-Donating Groups : Bromine’s strong electron-withdrawing effect deactivates the pyrimidine ring, directing further substitutions to meta/para positions, whereas methyl groups (electron-donating) activate the ring for ortho/para reactions.

Physicochemical Properties

Melting Points and Solubility :

- Bromine’s high atomic mass increases molecular weight, likely elevating the melting point of 2-(Benzylthio)-5-bromopyrimidine compared to chloro or fluoro analogs.

- The benzylthio group enhances solubility in organic solvents (e.g., DCM, THF) but reduces aqueous solubility, a trend consistent with sulfur-containing pyrimidines .

Reactivity and Functionalization

- Cross-Coupling Reactions : The C-Br bond at position 5 is amenable to palladium-catalyzed couplings (e.g., Suzuki, Heck), enabling the introduction of aryl, vinyl, or alkyl groups. ’s success with heterocyclic aldehydes suggests compatibility with complex coupling partners .

- Nucleophilic Substitution : Bromine’s leaving-group ability facilitates substitutions with amines or thiols, though reactivity is slower compared to chloro derivatives due to bond strength.

Biological Activity

2-(Benzylthio)-5-bromopyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : C10H8BrN3S

- CAS Number : 79686-18-3

- Molecular Weight : 284.16 g/mol

The biological activity of 2-(Benzylthio)-5-bromopyrimidine is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways.

-

Target Proteins :

- It has been shown to inhibit certain kinases and enzymes involved in cell signaling and proliferation, which are crucial in cancer biology.

- The compound interacts with proteins such as matrix metalloproteinases (MMPs), which play a significant role in tumor progression and metastasis.

-

Biochemical Pathways :

- The inhibition of MMPs leads to reduced extracellular matrix degradation, thereby impeding cancer cell invasion and migration.

- Additionally, it may modulate inflammatory pathways by affecting cytokine production.

Biological Activity

The compound has demonstrated various biological activities in vitro and in vivo, particularly in cancer research. Below are summarized findings from recent studies:

Anticancer Activity

A series of experiments have evaluated the anticancer potential of 2-(Benzylthio)-5-bromopyrimidine against different cancer cell lines:

| Cell Line | IC50 (µM) | Percent Viable Cells at 10 µM (48h) | Percent Viable Cells at 20 µM (48h) |

|---|---|---|---|

| MCF-7 (Breast) | 8.47 | 45.22% | 21.24% |

| HeLa (Cervical) | 9.22 | 46.77% | 29.33% |

| Jurkat (Leukemia) | 4.64 | 40.11% | 24.72% |

These results indicate that the compound exhibits significant growth inhibitory effects, particularly on Jurkat cells, suggesting a potential role in leukemia treatment.

Case Studies

-

In Vivo Studies :

- In a study involving a chick chorioallantoic membrane (CAM) assay, the compound showed promising results in inhibiting angiogenesis, which is critical for tumor growth and metastasis.

-

Mechanistic Insights :

- Molecular docking studies revealed that 2-(Benzylthio)-5-bromopyrimidine binds effectively to the active sites of MMP-2 and MMP-9, with docking scores indicating strong binding affinities.

Research Applications

The compound's unique structure makes it a valuable scaffold for further drug development:

- Synthetic Modifications : Researchers are exploring derivatives of this compound to enhance its biological activity and selectivity.

- Therapeutic Potential : Given its mechanism of action, further studies are warranted to evaluate its efficacy as a therapeutic agent in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.